11-(4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
16-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O/c1-34-25-10-9-19(28)15-18(25)17-31-11-13-32(14-12-31)27-21-6-4-5-20(21)22(16-29)26-30-23-7-2-3-8-24(23)33(26)27/h2-3,7-10,15H,4-6,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDLFTMBOGSYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s architecture necessitates division into three key synthons:
- Benzimidazo[1,2-a]cyclopenta[d]pyridine core
- 4-(5-Fluoro-2-methoxybenzyl)piperazine sidechain
- Cyano functionalization at position 4
Critical disconnections include:
- C-N bond formation between the central heterocycle and piperazine moiety
- Cyclopentane ring construction via intramolecular cyclization
- Late-stage cyano group introduction using halogen exchange or direct cyanation
This approach aligns with modern fragment coupling strategies observed in polycyclic heterocycle synthesis.
Synthetic Route Development
Core Heterocycle Assembly
The benzoimidazo[1,2-a]cyclopenta[d]pyridine system is constructed through a tandem cyclization sequence:
Step 1: Formation of Dihydrobenzimidazole Intermediate
2-Aminobenzimidazole + Cyclopentanone → Dihydrobenzimidazo-cyclopentanone
Conditions:
Step 2: Oxidative Aromatization
Dihydro intermediate → Aromatic pyridine system
Optimized Protocol:
Piperazine Sidechain Installation
Benzylpiperazine Synthesis
4-Fluoro-2-methoxyaniline → 1-(5-Fluoro-2-methoxybenzyl)piperazine
Key Steps:
- Mannich Reaction:
- Paraformaldehyde (3 eq)
- Piperazine (1.2 eq) in ethanol
- 80°C, 6 hr → 72% yield
- N-Benzylation:
- 5-Fluoro-2-methoxybenzyl chloride (1.05 eq)
- K2CO3 base, DMF solvent
- 50°C, 4 hr → 85% yield
Nucleophilic Aromatic Substitution
Benzimidazo-core chloride + Benzylpiperazine → Coupled product
Reaction Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | NMP | 91% vs 68% (DMF) |
| Temperature | 140°C | <100°C: <50% |
| Catalyst | CuI (10 mol%) | 15% increase |
| Base | Cs2CO3 (3 eq) | K2CO3: 72% |
| Time | 18 hr | 24 hr: 91%→93% |
Cyanation Strategies
Halogen Exchange Method
Bromopyridine intermediate → Carbonitrile
Protocol A (Traditional):
- CuCN (2 eq), DMF, 150°C, 24 hr → 55-60% yield
Protocol B (Catalytic): - Zn(CN)2 (0.5 eq), Pd2(dba)3 (5 mol%)
- Xantphos ligand (10 mol%), DMF, 120°C → 88% yield
Direct Cyanation via C-H Activation
Pyridine → 4-Cyano derivative
Breakthrough Conditions:
Process Optimization and Scale-Up
Critical Quality Attributes (CQAs)
| Parameter | Target | Control Strategy |
|---|---|---|
| Impurity A | <0.15% | Reduce Cu catalyst residues |
| Enantiomeric excess | >99.5% | Chiral SFC purification |
| Residual solvents | <500 ppm | Azeotropic distillation |
| Particle size | D90 <50μm | Jet milling |
Analytical Characterization
Industrial Production Challenges
Emerging Methodologies
Environmental and Regulatory Considerations
Genotoxic Impurity Control
Potential mutagens:
- N-Nitrosopiperazine <1 ppm
- Benzyl chlorides <5 ppm
Control methods:
- Scavenger resins (QuadraPure™)
- Reactive distillation
Waste Stream Management
Closed-loop solvent recovery:
- DMF recovery rate: 92%
- Cu catalyst recycling: 78% efficiency
Wastewater treatment:
- Advanced oxidation process (AOP)
- Biological degradation (SBR reactors)
Chemical Reactions Analysis
Types of Reactions
16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0{2,7}.0
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Thiazole Derivatives: These compounds also exhibit a wide range of biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
What sets 16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile apart is its unique combination of structural features, which may confer specific binding properties and biological activities not seen in other compounds.
Biological Activity
The compound 11-(4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile , known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine moiety linked to a benzimidazole derivative, which is significant for its interaction with biological targets. The presence of fluorine and methoxy groups may enhance its lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O |
| Molecular Weight | 429.49 g/mol |
| CAS Number | 442572-33-0 |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been suggested that the piperazine ring allows for interaction with serotonin (5-HT) receptors and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Target Receptors
- Serotonin Receptors : Potentially acts as a serotonin reuptake inhibitor (SRI).
- Dopamine Receptors : May influence dopaminergic pathways, relevant in treating disorders like schizophrenia and depression.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity across various assays:
In Vitro Studies
- Serotonin Reuptake Inhibition : Assays have shown that derivatives similar to this compound exhibit IC50 values in the low nanomolar range, indicating potent serotonin reuptake inhibition.
- Dopamine D2 Binding Affinity : Preliminary studies suggest moderate binding affinity towards D2 receptors, which could be beneficial in neuropsychiatric conditions.
In Vivo Studies
Case studies involving animal models demonstrate the compound's efficacy in reducing depressive-like behaviors:
- Forced Swim Test (FST) : Significant reduction in immobility time at doses of 20 mg/kg, comparable to standard antidepressants.
- Tail Suspension Test (TST) : Similar results corroborating antidepressant-like effects.
Case Studies
-
Antidepressant Activity : A study evaluated the compound's effects on mouse models of depression. Results indicated a dose-dependent reduction in immobility time during FST and TST.
Dose (mg/kg) FST Immobility Time (seconds) TST Immobility Time (seconds) 0 120 150 20 60 70 40 30 40 - Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile compared to existing treatments.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic cores (e.g., benzoimidazo-cyclopenta[d]pyridine) followed by piperazine coupling. Key steps include:
- Oxazole/benzimidazole ring formation : Acid-catalyzed cyclization under reflux (e.g., acetic acid, 80–100°C) .
- Piperazine coupling : Nucleophilic substitution using 4-(5-fluoro-2-methoxybenzyl)piperazine with a halide intermediate (e.g., bromide or chloride) in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters : Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios of coupling reagents to avoid byproducts .
Q. How is structural characterization performed to confirm regiochemistry and stereochemistry?
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and HRMS for molecular ion verification .
- X-ray crystallography : Resolves spatial arrangement of the fused bicyclic system and confirms the absence of racemization in chiral centers .
- Comparative analysis : Match spectral data with structurally analogous compounds (e.g., piperazine-containing benzimidazoles) to validate substituent positions .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki values) due to the piperazine moiety’s affinity for CNS targets .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) to evaluate interactions with catalytic domains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modular substitutions : Synthesize derivatives with varied substituents on the benzyl (e.g., electron-withdrawing groups at the 5-fluoro position) and piperazine (e.g., N-alkylation) groups .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with methoxy groups) .
- Selectivity profiling : Compare activity across receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) to minimize off-target effects .
Q. What strategies address contradictory data in solubility and bioavailability studies?
- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) to improve aqueous solubility (>50 µg/mL) .
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS analysis to identify metabolic soft spots (e.g., demethylation of methoxy groups) .
- Contradiction resolution : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., equilibrium solubility vs. kinetic solubility) .
Q. How can in vivo efficacy and toxicity be evaluated in preclinical models?
- Pharmacokinetics : Intravenous/oral administration in rodents with plasma sampling for AUC and Cₘₐₓ calculations .
- Toxicity endpoints : Histopathology (liver/kidney) and hematological parameters (ALT, creatinine) after 28-day repeated dosing .
- Disease models : Xenograft tumors for anticancer activity or forced swim tests (FST) for CNS modulation .
Q. What computational methods predict off-target interactions and metabolic pathways?
- Machine learning : Train models on ChEMBL data to predict cytochrome P450 (CYP3A4) metabolism .
- Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å) with off-target kinases (e.g., JAK2) .
- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2) and hERG channel inhibition risk .
Methodological Considerations
- Data reproducibility : Cross-validate biological assays with positive controls (e.g., cisplatin for cytotoxicity) and report p-values with confidence intervals .
- Synthetic scalability : Optimize catalytic steps (e.g., Pd-mediated couplings) for gram-scale production without yield drop-offs .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
